2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one 2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19785810
InChI: InChI=1S/C13H12N2O3/c16-13-12-10(6-7-14-13)15-11(18-12)8-17-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,16)
SMILES:
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol

2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one

CAS No.:

Cat. No.: VC19785810

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one -

Specification

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
IUPAC Name 2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]oxazolo[5,4-c]pyridin-4-one
Standard InChI InChI=1S/C13H12N2O3/c16-13-12-10(6-7-14-13)15-11(18-12)8-17-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,16)
Standard InChI Key WGWREICDUMCFHK-UHFFFAOYSA-N
Canonical SMILES C1CNC(=O)C2=C1N=C(O2)COC3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Core Architecture

The molecule comprises a bicyclic system:

  • Oxazolo[5,4-c]pyridin-4-one: A fused ring system where the oxazole (a five-membered ring with one oxygen and one nitrogen atom) is annulated to a dihydropyridinone (a six-membered ring with one ketone group and two saturated carbons) .

  • Substituents: A phenoxymethyl group (-CH2_2OPh) is attached at position 2 of the oxazole ring, introducing aromaticity and potential for hydrogen bonding .

Stereochemical Considerations

While no explicit stereocenters are present in the parent structure, synthetic derivatives may introduce chiral elements depending on substituents or reaction conditions .

Physicochemical Properties

Key properties, as predicted or experimentally determined, include:

PropertyValueSource
Molecular Weight244.25 g/mol
Density1.288 ± 0.06 g/cm³
Boiling Point522.9 ± 50.0 °C
pKa13.30 ± 0.20
SolubilityLimited aqueous solubility

The compound’s moderate polarity (logP ~2.5 estimated) suggests balanced lipophilicity, suitable for permeation through biological membranes .

Synthesis and Reactivity

Stability and Reactivity

  • The ketone at position 4 may undergo nucleophilic addition or reduction.

  • The dihydro-pyridine moiety is susceptible to oxidation, potentially forming aromatic pyridines under strong oxidizing conditions .

ActivityMechanism/ApplicationReference
Bromodomain InhibitionEpigenetic regulation in cancer
Antimicrobial ActionDisruption of bacterial enzymes
Kinase ModulationATP-competitive inhibition

The phenoxymethyl group may enhance binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors .

Future Directions

  • Synthetic Optimization: Development of enantioselective routes for chiral analogs.

  • Biological Screening: Evaluation against oncology and infectious disease targets.

  • Structure-Activity Relationships (SAR): Systematic modification of the phenoxymethyl and dihydropyridinone moieties to enhance potency .

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